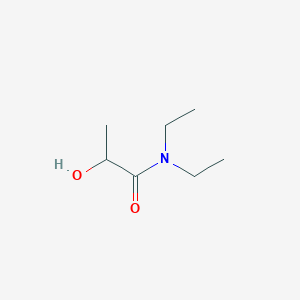![molecular formula C14H14N4 B11996664 1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone is a chemical compound with the molecular formula C14H14N4 and a molecular weight of 238.294 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone typically involves the reaction of 1-(2-pyridinyl)ethanone with hydrazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions often lead to the formation of substituted pyridine derivatives[][3].
Applications De Recherche Scientifique
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 1-(2-pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions makes it a potential candidate for influencing oxidative stress pathways in biological systems .
Comparaison Avec Des Composés Similaires
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a similar pyridine ring but lacks the hydrazone linkage, making it less reactive in certain chemical reactions.
2-Pyridyl methyl ketone: Similar to 2-acetylpyridine, this compound also lacks the hydrazone linkage and has different reactivity and applications.
Methyl 2-pyridyl ketone: Another related compound with a pyridine ring but without the hydrazone group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
1-pyridin-2-yl-N-(1-pyridin-2-ylethylideneamino)ethanimine |
InChI |
InChI=1S/C14H14N4/c1-11(13-7-3-5-9-15-13)17-18-12(2)14-8-4-6-10-16-14/h3-10H,1-2H3 |
Clé InChI |
PABCPYWMQOSNHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN=C(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)




![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)

